molecular formula C17H13N3O4 B10965464 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 53646-02-9

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10965464
CAS No.: 53646-02-9
M. Wt: 323.30 g/mol
InChI Key: ISAUXZSYNWWFSW-UHFFFAOYSA-N
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Description

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a carboxamide group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2,3-triazole-4-carboxamide
  • 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole-4-carboxamide
  • 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-thiazole-4-carboxamide

Uniqueness

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the oxazole ring .

Properties

CAS No.

53646-02-9

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H13N3O4/c1-11-15(16(19-24-11)12-7-3-2-4-8-12)17(21)18-13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,21)

InChI Key

ISAUXZSYNWWFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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